1-Allylisoguanosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

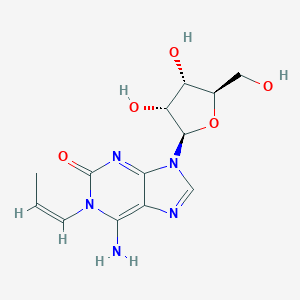

1-Allylisoguanosine, also known as this compound, is a useful research compound. Its molecular formula is C13H17N5O5 and its molecular weight is 323.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Allylisoguanosine is characterized by the presence of an allyl group attached to the nitrogen base isoguanosine. Its chemical structure allows it to interact with biological systems in a manner similar to natural nucleosides, making it a valuable compound for research.

Biological Applications

-

Antiviral Activity

- Mechanism : 1-AIG has shown potential antiviral properties by inhibiting viral replication. Studies suggest that it may interfere with viral RNA synthesis, thereby limiting the spread of certain viruses.

- Case Study : Research conducted on the efficacy of 1-AIG against various RNA viruses demonstrated significant reductions in viral load in vitro, indicating its potential as a therapeutic agent .

-

Cancer Research

- Mechanism : The compound may act as an antimetabolite, disrupting nucleotide synthesis in rapidly dividing cancer cells. This disruption can lead to apoptosis in tumor cells.

- Case Study : A study involving 1-AIG revealed its effectiveness in inducing cell death in specific cancer cell lines, suggesting its role as a candidate for cancer therapy .

-

Neurological Studies

- Mechanism : 1-AIG has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate purinergic signaling pathways may contribute to neuronal survival.

- Case Study : Experimental models of Parkinson's disease treated with 1-AIG showed improved neuronal health and function, highlighting its potential application in neuroprotection .

Pharmacological Insights

- Binding Affinity : Research indicates that 1-AIG exhibits high binding affinity to adenosine receptors, particularly A3 receptors, which are implicated in various physiological processes including inflammation and immune response.

- Potential Side Effects : While promising, further studies are needed to evaluate the safety profile and potential side effects of long-term use of 1-AIG.

Data Table: Summary of Applications and Findings

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Allyl Group

Allyl groups are known for their participation in electrophilic and nucleophilic reactions due to conjugation with π systems. In guanosine derivatives, the allyl moiety in 1-allylisoguanosine could undergo:

-

1,4-Addition reactions with nucleophiles (e.g., thiols, amines) targeting the α,β-unsaturated system, stabilized by hyperconjugation (as seen in enone chemistry) .

-

Acid-catalyzed hydration to form diols, analogous to the protonation of alkenes in aqueous acid .

Key Mechanistic Insights:

| Reaction Type | Mechanism | Potential Products |

|---|---|---|

| Electrophilic Addition | Protonation of allyl double bond → nucleophilic attack by H₂O/ROH | 1,2- or 1,4-diol derivatives |

| Nucleophilic Substitution | SN1/SN2 pathways at the allylic position | Displacement products (e.g., thioethers, amines) |

Oxidative and Reductive Transformations

The allyl group is susceptible to oxidation or reduction, depending on reaction conditions:

-

Oxidation : Ozonolysis or epoxidation could cleave the allyl double bond, yielding carbonyl or epoxide derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd) may saturate the double bond to form a propyl substituent7 .

Example Conditions:

| Process | Reagents | Outcome |

|---|---|---|

| Epoxidation | mCPBA, H₂O₂ | Allyl → epoxide |

| Hydrogenation | H₂, Pd/C | Allyl → propyl |

Bioorthogonal Reactions

This compound’s allyl group may participate in bioorthogonal chemistry, such as:

-

Inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines for targeted labeling .

-

Thiol-ene click chemistry for bioconjugation, leveraging radical-initiated addition to the double bond .

Enzyme-Mediated Modifications

While no direct studies on this compound are cited, enzymatic reactions involving guanosine analogs (e.g., phosphorylation, glycosylation) could apply:

-

Kinase-mediated phosphorylation : Addition of phosphate groups to hydroxyl moieties .

-

Glycosyltransferase activity : Transfer of sugar units to the nucleobase .

Stability Under Acidic/Basic Conditions

The compound’s stability depends on pH:

-

Acidic conditions : Risk of depurination (cleavage of glycosidic bond) due to protonation at N7 .

-

Basic conditions : Hydrolysis of the allyl group or nucleobase oxidation may occur .

Research Gaps and Recommendations

The absence of specific data on this compound in the provided sources highlights the need for:

-

Experimental studies on its reactivity in nucleophilic/electrophilic environments.

-

Kinetic analyses of allyl-group transformations (e.g., ozonolysis rates).

-

Exploration of its utility in bioorthogonal applications (e.g., targeted drug delivery).

For authoritative data, consult specialized databases like Reaxys or SciFinder , or primary literature on guanosine derivatives.

Propriétés

Numéro CAS |

140156-26-9 |

|---|---|

Formule moléculaire |

C13H17N5O5 |

Poids moléculaire |

323.3 g/mol |

Nom IUPAC |

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(Z)-prop-1-enyl]purin-2-one |

InChI |

InChI=1S/C13H17N5O5/c1-2-3-17-10(14)7-11(16-13(17)22)18(5-15-7)12-9(21)8(20)6(4-19)23-12/h2-3,5-6,8-9,12,19-21H,4,14H2,1H3/b3-2-/t6-,8-,9-,12-/m1/s1 |

Clé InChI |

GHRFOPVFWKOWEV-UEMXZQTKSA-N |

SMILES |

CC=CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |

SMILES isomérique |

C/C=C\N1C(=C2C(=NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

SMILES canonique |

CC=CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Synonymes |

1-allylisoguanosine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.